molecular formula C9H24O4V B167474 Oxotripropoxyvanadium CAS No. 1686-23-3

Oxotripropoxyvanadium

Cat. No. B167474
CAS RN: 1686-23-3
M. Wt: 247.23 g/mol
InChI Key: SJNANEOQLCKOKB-UHFFFAOYSA-N
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Description

Oxotripropoxyvanadium(V) is a chemical compound with the molecular formula C9H23O4V . It is also known by other names such as Vanadium (V) oxytripropoxide .


Synthesis Analysis

The synthesis of Oxotripropoxyvanadium(V) or similar vanadium complexes has been reported in several studies . For instance, one study reported the synthesis and characterization of oxovanadium (IV) complexes with [NNO] donor ligands . The oxovanadium (IV) complexes were synthesized and characterized by ESI-HRMS, elemental (CHN) analysis, and spectroscopic (UV-Vis, IR, and EPR) techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of Oxotripropoxyvanadium(V) include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count .

Scientific Research Applications

Anticancer Properties in Neuroblastoma Cells

Oxidovanadium complexes, including Oxotripropoxyvanadium, have shown promising anticancer properties. A study demonstrated that hydrophobic forms of oxidovanadium complexes, when delivered using liposomes, exhibit effective cytotoxic and differentiating activities in neuroblastoma tumor cells. These complexes, including Oxotripropoxyvanadium, could be more stable and less toxic, suggesting potential applications in cancer treatment with increased efficacy and reduced side effects (Irving et al., 2020).

Potential in Melanoma Treatment

Vanadium compounds, which include Oxotripropoxyvanadium, have been researched for their anticancer activities, particularly against melanoma. A systematic review highlighted various vanadium-based compounds, including Oxotripropoxyvanadium, which demonstrated promising anticancer activities in different melanoma cell lines and in vivo studies. These findings point towards the potential of Oxotripropoxyvanadium in melanoma treatment (Amante, De Sousa-Coelho, & Aureliano, 2021).

Oxidation Catalysis

Oxotripropoxyvanadium, as part of the oxidovanadium complex family, is significant in oxidation catalysis. These complexes are utilized as catalysts or precursors for various oxidative catalytic reactions, including the oxidation of alkanes, alcohols, and alkenes. The efficiency of these catalytic systems in different reactions highlights the role of Oxotripropoxyvanadium in catalytic processes (Sutradhar, Martins, Silva, & Pombeiro, 2015).

Safety And Hazards

The safety data sheet for Oxotripropoxyvanadium(V) indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

oxovanadium;propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C3H8O.O.V/c3*1-2-3-4;;/h3*4H,2-3H2,1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNANEOQLCKOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO.CCCO.CCCO.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O4V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310554
Record name (T-4)-Oxotripropoxyvanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxotripropoxyvanadium

CAS RN

1686-23-3
Record name Oxotripropoxyvanadium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (T-4)-Oxotripropoxyvanadium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxotripropoxyvanadium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Tomanik, IT Hsu, SB Herzon - Angewandte Chemie, 2021 - Wiley Online Library
Fragmentverknüpfungen unter Bildung von C‐C‐Bindungen sind nützlich für die Syntheseplanung. Die Fortschritte auf dem Gebiet der metallkatalysierten Kreuzkupplungen Anfang der …
Number of citations: 2 onlinelibrary.wiley.com

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